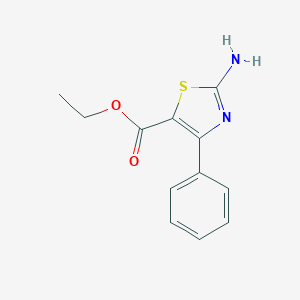

Ethyl 2-amino-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a thiazole derivative characterized by a 2-amino group, a 4-phenyl substituent, and an ester functional group at the 5-position. Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.30 g/mol (CAS 64399-23-1) . The compound is synthesized via cyclization reactions, such as the condensation of methyl 2-bromo-3-oxo-3-phenylpropanoate with thiourea under reflux conditions, yielding a yellow solid with a melting point of 117–119 °C . Elemental analysis confirms its purity (Calcd.: C 32.67%, H 4.57%, N 9.11%; Found: C 32.34%, H 4.69%, N 9.01%) .

Thiazole derivatives like this are pivotal in medicinal chemistry due to their bioisosteric properties, enabling interactions with biological targets such as enzymes or receptors. This compound serves as a precursor for amide derivatives, which are explored for applications in drug discovery, including histone deacetylase (HDAC) inhibition .

Propriétés

IUPAC Name |

ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMXFXOHCUEEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214643 | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64399-23-1 | |

| Record name | Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64399-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Amino-4-phenylthiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JL78BU2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

Thiobenzamide derivatives, such as 4-phenylthiobenzamide, react with α-halo esters (e.g., ethyl 2-chloroacetoacetate) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution at the α-carbon of the halo ester, followed by cyclization to form the thiazole core. A critical optimization parameter is the base selection: potassium carbonate is commonly employed to deprotonate intermediates and drive the reaction to completion.

Example Protocol

Challenges and Solutions

A major limitation of this method is the formation of regioisomers due to competing attack sites on the thiobenzamide. However, substituting electron-withdrawing groups on the phenyl ring improves regioselectivity. For instance, nitro or cyano substituents direct cyclization to the desired position, as demonstrated in analogous syntheses.

Bromination-Cyclization of β-Ethoxyacrylamide Derivatives

An alternative route involves the chemoselective bromination of β-ethoxyacrylamide derivatives followed by cyclization with thiourea. This method, initially developed for anti-cancer drug intermediates, offers high yields and scalability.

Stepwise Synthesis

-

Bromination : β-Ethoxyacrylamide undergoes α-bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

-

Cyclization : The brominated intermediate reacts with thiourea in a one-pot process, forming the 2-aminothiazole ring.

Key Data

Advantages Over Traditional Methods

This approach avoids harsh conditions required for thiobenzamide activation, making it suitable for heat-sensitive substrates. Additionally, the use of thiourea as both a sulfur and nitrogen source simplifies the reaction design.

Visible-Light-Promoted C(sp³)–H Functionalization

Recent advances in photoredox catalysis have enabled the synthesis of 2-aminothiazoles under mild conditions. This method utilizes visible light to drive the coupling of active methylene ketones with thioureas.

Reaction Design

-

Catalyst : [Ru(bpy)₃]²⁺ (bpy = 2,2′-bipyridine).

-

Substrates : Phenyl-substituted active methylene ketones and thioureas.

-

Mechanism : Light excitation generates a radical intermediate at the methylene carbon, which couples with thiourea to form the thiazole ring.

Optimized Conditions

Environmental and Practical Benefits

The room-temperature conditions and avoidance of toxic metals (e.g., copper) align with green chemistry principles. This method is particularly advantageous for synthesizing derivatives with sensitive functional groups.

Purification and Characterization

Achieving high purity is critical for pharmaceutical applications. This compound is typically purified via recrystallization or hydrochloride salt formation.

Recrystallization Protocols

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.22 (q, J = 7.2 Hz, 2H, OCH₂), 7.43–7.75 (m, 5H, Ar-H).

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| Thiobenzamide Cyclization | 55–60% | 80–85°C, 6 hours | Scalable, regioselective |

| Bromination-Cyclization | 85–90% | 0°C to room temp | High yield, simple work-up |

| Photocatalytic Synthesis | 75–80% | Room temp, visible light | Green chemistry, mild conditions |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-amino-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as a Key Intermediate:

Ethyl 2-amino-4-phenylthiazole-5-carboxylate is primarily recognized for its role in synthesizing bioactive molecules. It is particularly valuable in developing pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier effectively .

Case Studies:

- Anticancer Activity: Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colorectal) cells. One derivative showed remarkable selectivity against melanoma and pancreatic cancer cells while sparing normal cells .

- Therapeutic Potential: The compound's derivatives have been evaluated for their pharmacokinetic profiles, indicating good solubility and bioavailability in vivo. For instance, one study highlighted a derivative that delayed tumor growth in xenograft models .

Agricultural Chemicals

Usage in Agrochemicals:

this compound is utilized in formulating agrochemicals, enhancing crop yield and pest control. Its properties allow it to act as a growth regulator, promoting healthier plant growth while mitigating pest infestations .

Data Table: Agrochemical Applications

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Pest Control | Growth regulator | Enhanced crop yield |

| Growth Regulation | Plant health promoter | Improved resistance to diseases |

Biochemical Research

Enzyme Inhibition Studies:

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and protein interactions. Its derivatives are used to develop novel biochemical assays that can help understand complex biological processes .

Case Studies:

- Protein Interaction Studies: Researchers have leveraged the compound's structure to design experiments that explore its effects on various enzymes, contributing to the understanding of metabolic pathways and potential therapeutic targets .

Material Science

Advanced Materials Development:

this compound is investigated for its potential in creating advanced materials such as polymers and coatings. These materials require specific thermal and mechanical properties, which the compound can help achieve .

Applications Overview:

- Polymers: Used in synthesizing high-performance polymers with desirable characteristics.

- Coatings: Explored for protective coatings that can withstand harsh environmental conditions.

Analytical Chemistry

Reference Standard Utilization:

In analytical chemistry, this compound serves as a reference standard for quantifying similar compounds within complex mixtures. This application is crucial for ensuring accuracy in various analytical methods .

Data Table: Analytical Applications

| Analytical Method | Role of Compound | Importance |

|---|---|---|

| Chromatography | Reference standard | Accurate quantification |

| Spectroscopy | Calibration agent | Ensures method reliability |

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiazole Derivatives

Structural Modifications and Physicochemical Properties

The table below compares Ethyl 2-amino-4-phenylthiazole-5-carboxylate with analogous compounds, highlighting substituent variations and their impact on properties:

Notes:

- The 4-phenyl substituent in the parent compound contributes to π-π stacking interactions in biological systems, whereas 4-methyl analogs (e.g., Ethyl 2-amino-4-methylthiazole-5-carboxylate) exhibit higher melting points due to crystalline packing efficiency .

Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives

Derivatives of this compound (e.g., amides and carbamates) demonstrate broad-spectrum antimicrobial activity . For instance, compounds synthesized via HATU-mediated coupling showed inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . 3D-QSAR studies (CoMFA/CoMSIA) reveal that electron-donating groups at the 4-position correlate with enhanced antifungal activity .

This compound in HDAC Inhibition

Mthis compound (a methyl ester analog) was used to synthesize hydroxamic acids, which act as HDAC inhibitors with IC₅₀ values in the nanomolar range . The phenyl group at the 4-position is critical for binding to the hydrophobic pocket of HDAC enzymes.

Comparison with Carbamate Derivatives

5-((2-Aminothiazol-5-yl)(phenyl)carbamate derivatives exhibit distinct pharmacological profiles due to the carbamate moiety, which improves hydrolytic stability compared to ester analogs. For example, 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)carbamate showed moderate anti-inflammatory activity in murine models .

Activité Biologique

Ethyl 2-amino-4-phenylthiazole-5-carboxylate (EAPTC) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

EAPTC has the molecular formula and a molecular weight of 248.30 g/mol. The compound features a thiazole ring, an amino group, and a phenyl group, which contribute to its diverse biological activities.

The mechanism of action of EAPTC involves interaction with various molecular targets, including enzymes and receptors. The thiazole ring can inhibit enzyme activity, while the phenyl and amino groups enhance binding affinity. This interaction can lead to significant alterations in cellular functions and pathways.

1. Antimicrobial Activity

EAPTC has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to EAPTC have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.

2. Anti-inflammatory Activity

Research has demonstrated that EAPTC may possess anti-inflammatory properties. Compounds in the thiazole family have been studied for their ability to inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Activity

EAPTC has shown promising anticancer activity in various studies:

- In Vitro Studies : EAPTC derivatives have been tested against multiple cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). Notably, one study reported that certain derivatives exhibited IC50 values as low as 2.01 µM against HT29 cells .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. Molecular docking studies suggest that EAPTC interacts with specific targets involved in cancer progression, such as VEGFR-2, contributing to its cytotoxic effects .

Case Studies

Several case studies highlight the effectiveness of EAPTC derivatives:

- Study on Antitumor Activity :

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-4-phenylthiazole-5-carboxylate?

- Methodological Answer : The synthesis typically involves coupling reactions using reagents like EDC·HCl and HOBT in dichloromethane (DCM) with triethylamine (TEA) as a base. A stepwise approach includes:

Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

Functionalization of the thiazole ring with ester and phenyl groups under controlled temperatures (0°C to room temperature).

Purification via column chromatography or recrystallization .

- Table 1 : Key Reagents and Conditions

| Reagent/Condition | Role | Reference |

|---|---|---|

| EDC·HCl, HOBT | Carbodiimide coupling agents | |

| DCM, TEA | Solvent and base | |

| α-Halo ketones | Cyclization initiators |

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. Anisotropic displacement parameters are analyzed via ORTEP .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~1.3 ppm (ethyl CH₃), δ ~4.3 ppm (ethyl CH₂), and δ ~7.2–7.6 ppm (aromatic protons) confirm substituents .

- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula .

Q. What role does this compound play as a heterocyclic building block?

- Methodological Answer : The thiazole core serves as a scaffold for synthesizing bioactive molecules. For example:

- Pharmaceuticals : Functionalization at the 2-amino and 5-ester positions enables the development of kinase inhibitors or antimicrobial agents .

- Material Science : The phenyl group enhances π-stacking interactions in supramolecular assemblies .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

Functional Group Analysis : Compare activities of derivatives with varied substituents (e.g., replacing the phenyl group with halogenated analogs) to identify pharmacophores .

Enzyme Assays : Use kinetic studies (e.g., IC₅₀ measurements) to assess inhibition potency against targets like cyclooxygenase-2 (COX-2) or β-lactamases .

Statistical Validation : Apply multivariate analysis to distinguish between assay noise and genuine activity trends .

Q. What strategies optimize multi-step synthesis designs for structurally complex analogs?

- Methodological Answer :

- Sequential Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the 2-amino group during subsequent reactions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions introducing aryl/heteroaryl groups .

- Solvent Optimization : Replace DCM with acetonitrile or THF to improve yields in SNAr reactions .

Q. What challenges arise during X-ray crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer :

- Disordered Solvents : Use SQUEEZE in PLATON to model electron density for unresolved solvent molecules .

- Twinning : Apply TWINLAW in SHELXL to refine data from twinned crystals .

- Thermal Motion : Anisotropic refinement with ISOR/DFIX restraints to handle high displacement parameters .

Q. How do substituent modifications influence structure-activity relationships (SAR) in this compound’s derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Bromo or nitro groups at the phenyl ring enhance antibacterial activity by increasing electrophilicity .

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) reduce COX-2 selectivity due to steric hindrance in the active site .

- Table 2 : SAR Trends for Key Derivatives

| Derivative Substituent | Biological Activity | Reference |

|---|---|---|

| 4-Bromophenyl | Enhanced antimicrobial potency | |

| 3-Trifluoromethylphenyl | Improved kinase inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.